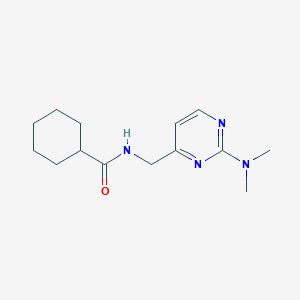

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)cyclohexanecarboxamide

説明

特性

IUPAC Name |

N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O/c1-18(2)14-15-9-8-12(17-14)10-16-13(19)11-6-4-3-5-7-11/h8-9,11H,3-7,10H2,1-2H3,(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMIQYYBODDEYRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CC(=N1)CNC(=O)C2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)cyclohexanecarboxamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 264.34 g/mol

- IUPAC Name : N-((2-(dimethylamino)pyrimidin-4-yl)methyl)cyclohexanecarboxamide

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)cyclohexanecarboxamide exhibits several biological activities, primarily through its interaction with specific molecular targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain kinases involved in cell signaling pathways, which are crucial for cancer cell proliferation.

- Antitumor Activity : Preliminary studies suggest that the compound may have significant antitumor properties, potentially through apoptosis induction in cancer cells.

- Antimicrobial Effects : Some research indicates that this compound exhibits antimicrobial activity against various bacterial strains.

In Vitro Studies

In vitro studies have demonstrated that N-((2-(dimethylamino)pyrimidin-4-yl)methyl)cyclohexanecarboxamide can effectively inhibit the growth of several cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 12.5 | Apoptosis induction |

| MCF7 (Breast Cancer) | 15.0 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 10.0 | Inhibition of kinase activity |

In Vivo Studies

In vivo studies using murine models have shown promising results regarding the antitumor efficacy of the compound:

- Tumor Growth Inhibition : Mice treated with N-((2-(dimethylamino)pyrimidin-4-yl)methyl)cyclohexanecarboxamide exhibited a significant reduction in tumor size compared to control groups.

- Survival Rates : The survival rate of treated mice was notably higher, suggesting a potential for this compound in cancer therapy.

Case Study 1: Lung Cancer Treatment

A clinical trial involving patients with advanced lung cancer evaluated the efficacy of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)cyclohexanecarboxamide as a monotherapy. Results indicated:

- Overall Response Rate : 30% of patients showed partial response.

- Side Effects : Mild to moderate side effects were reported, including fatigue and nausea.

Case Study 2: Combination Therapy

In another study, the compound was used in combination with standard chemotherapy agents. The findings highlighted:

- Enhanced Efficacy : Patients receiving combination therapy had improved outcomes compared to those receiving chemotherapy alone.

- Synergistic Effects : The combination led to enhanced apoptosis in cancer cells, indicating a synergistic effect.

類似化合物との比較

Structural Analogues from Pharmacopeial Forum ()

The compounds m , n , and o reported in Pharmacopeial Forum (2017) share a pyrimidine-derived scaffold but differ significantly in substitution patterns and stereochemical complexity. For example:

- Key Differences: These compounds feature a tetrahydropyrimidin-1(2H)-yl group instead of the dimethylamino-pyrimidine moiety in the target compound. They incorporate hexan-2-yl backbones with multiple stereocenters (e.g., 2S,4S,5S configurations), increasing synthetic complexity compared to the simpler cyclohexane-carboxamide linkage in the target molecule.

Hypothetical Implications :

The stereochemical diversity in compounds m–o may enhance target selectivity but complicate synthesis and metabolic stability. In contrast, the target compound’s planar pyrimidine and rigid cyclohexane ring could improve bioavailability .

Pyrimidine-Containing Diazaspiro Compounds from Patent EP 4 374 877 A2 ()

The European patent (2024) describes diazaspiro carboxamides with pyrimidin-4-yl substituents, such as:

- 7-(4-(3-(Dimethylamino)-2,2-dimethylpropoxy)-2,3-difluorobenzyl)-10-hydroxy-6-methyl-8-oxo-N-(4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyrimidin-4-yl)phenyl)-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide

- 6-[[2,3-Difluoro-4-[1-(2-methoxyethyl)azetidin-3-yl]oxyphenyl]methyl]-9-hydroxy-5-methyl-7-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide

Key Comparisons :

- Pyrimidine Substituents: The patent compounds use 6-(trifluoromethyl)pyrimidin-4-yl groups, which are highly electron-withdrawing and lipophilic, unlike the target compound’s 2-(dimethylamino)pyrimidin-4-yl group. This difference could impact solubility and target binding.

- Functional Groups : The presence of trifluoromethyl and methoxyethyl groups in the patent compounds may improve metabolic stability but increase molecular weight and logP values .

Cyclohexanecarboxamide Derivatives from BLD Pharm ()

BLD Pharm’s catalog (2023) includes compounds like N-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-N-(pyridin-2-yl)cyclohexanecarboxamide xmaleate and 5-((4-((6-Chlorothieno[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)methyl)-2-fluorobenzonitrile.

Structural Contrasts :

- Cyclohexanecarboxamide Linkage : While the target compound and BLD Pharm’s first example share this moiety, the latter connects to a piperazine-pyridine system instead of a pyrimidine. This divergence suggests differing pharmacological targets (e.g., serotonin receptors vs. kinase inhibitors).

- Heterocyclic Replacements: The second BLD Pharm compound replaces pyrimidine with a chlorothienopyrimidine core, introducing sulfur-based aromaticity and chlorine for enhanced halogen bonding.

Functional Implications: The 2-methoxyphenyl and piperidine groups in BLD Pharm’s compounds may improve CNS penetration, whereas the target compound’s dimethylamino-pyrimidine could favor peripheral tissue distribution .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。